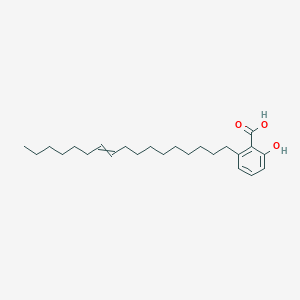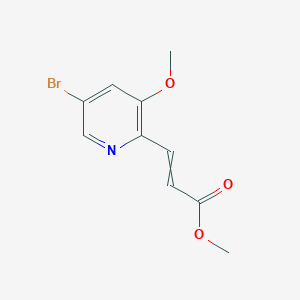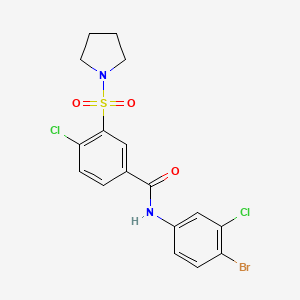![molecular formula C15H19BrCl3NO2 B12465911 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide](/img/structure/B12465911.png)
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide is a synthetic organic compound characterized by the presence of a bromophenoxy group, a trichloroethyl group, and a heptanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide typically involves the reaction of 4-bromophenol with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate 4-bromophenoxy-2,2,2-trichloroethylamine. This intermediate is then reacted with heptanoyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the trichloroethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine atom with an amine would yield an amine derivative.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the trichloroethyl group.
Hydrolysis: Hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the trichloroethyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)octanamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)-3-phenylacrylamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide is unique due to its specific combination of a bromophenoxy group, a trichloroethyl group, and a heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H19BrCl3NO2 |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide |
InChI |
InChI=1S/C15H19BrCl3NO2/c1-2-3-4-5-6-13(21)20-14(15(17,18)19)22-12-9-7-11(16)8-10-12/h7-10,14H,2-6H2,1H3,(H,20,21) |
Clave InChI |
RXHXVTAWKDUPAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12465843.png)
![1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one](/img/structure/B12465844.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)

![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465867.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)


![3-acetylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465890.png)
![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
![4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B12465903.png)

